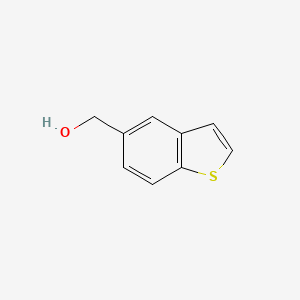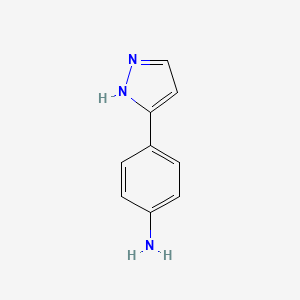
3-(4-Aminophenyl)pyrazole
Vue d'ensemble
Description
3-(4-Aminophenyl)pyrazole (3-AP) is an organic compound that has been the subject of extensive research due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. 3-AP is a five-membered heterocyclic compound that consists of a pyrazole ring with an amino group attached to one of the carbon atoms. This compound has been studied for its potential to be used in a variety of applications, including its ability to act as a ligand for metal ions, its potential as a catalyst for organic reactions, and its potential to be used as an anti-cancer drug.
Applications De Recherche Scientifique
Corrosion Inhibition and Antimicrobial Applications
3-(4-Aminophenyl)pyrazole derivatives have been synthesized and evaluated as effective corrosion inhibitors, particularly for copper alloy dissolution in basic medium. These compounds demonstrate high efficiency in preventing the dissolution of copper in NH4OH solution, making them valuable in materials science and engineering. Additionally, these derivatives exhibit significant antibacterial activities, surpassing conventional bactericide agents in effectiveness against both gram-positive and gram-negative bacteria (Sayed et al., 2018).
Copper-Mediated C-H Amidation and Sulfonamidation
2-Aminophenyl-1H-pyrazole, a closely related compound, has been identified as a removable bidentate directing group for copper-mediated aerobic oxidative C(sp2-H) bond amidation and sulfonamidation. This discovery is significant in organic synthesis, offering a pathway to create a variety of amides and sulfonamides with moderate to excellent yields. This advancement demonstrates the potential of pyrazole derivatives in facilitating complex chemical transformations (Lee et al., 2016).
Structural and Spectral Characteristics
Research on conjugated pyrazoles, such as 3-(p-substituted phenyl)-5-phenyl-1H-pyrazole, has focused on their structural and spectral characteristics. These studies involve exploring the influence of functional groups on their tautomeric behavior and energy band gaps, essential for understanding their applications in materials science and optoelectronics. Theoretical and experimental evaluations of these compounds have shown that functional groups play a crucial role in the formation of tautomers and impact their energy gaps, offering insights into their properties and potential applications (Ibnaouf et al., 2019).
Antibacterial Delivery Systems
In the realm of medicinal chemistry, the synthesis and biological evaluation of 5-amino functionalized pyrazole libraries have been conducted. These compounds are promising for the future development of new optimized antibacterial delivery systems. Specific pyrazole derivatives have shown moderate activity against multidrug-resistant clinical isolates and Mycobacterium tuberculosis, indicating their potential in creating enhanced drug delivery systems for treating bacterial infections (Brullo et al., 2022).
Antiproliferative Activities in Cancer Research
Pyrazole-sulfonamide derivatives, such as 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide, have been synthesized and tested for their antiproliferative activities against various cancer cell lines. These compounds demonstrate promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin. This research highlights the potential of pyrazole derivatives in developing new therapeutic agents for cancer treatment (Mert et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
3-(4-Aminophenyl)pyrazole is a compound that belongs to the class of organic compounds known as phenylpyrazoles It’s known that aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases, cox and others, as well as targets important for bacterial and virus infections .
Mode of Action
It’s known that the pyrazole moiety is present in various marketed pharmacological agents of different categories . The interaction of the compound with its targets and the resulting changes would depend on the specific target it binds to.
Biochemical Pathways
It’s known that 3 (5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . The downstream effects would depend on the specific biochemical pathway it affects.
Result of Action
It’s known that aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases, cox and others, as well as targets important for bacterial and virus infections . The specific effects would depend on the specific target it binds to.
Analyse Biochimique
Biochemical Properties
3-(4-Aminophenyl)pyrazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with p38 mitogen-activated protein kinase (p38MAPK), a key enzyme involved in inflammatory responses . The compound acts as an inhibitor of p38MAPK, thereby modulating the enzyme’s activity and influencing downstream signaling pathways. Additionally, this compound has been found to interact with other kinases and receptors, such as cyclooxygenase (COX), which are important for its anti-inflammatory properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy . The compound influences cell signaling pathways, including the MAPK pathway, which is crucial for cell growth and survival. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of p38MAPK, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators. Additionally, this compound can modulate the activity of other enzymes and receptors, contributing to its diverse biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its inhibitory effects on p38MAPK and other targets, leading to sustained changes in cellular function. Prolonged exposure to the compound may result in adaptive responses in cells, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits p38MAPK activity and reduces inflammation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes affect the compound’s bioavailability and half-life, influencing its therapeutic efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which influence its intracellular concentration and distribution . Additionally, binding to plasma proteins affects the compound’s pharmacokinetics and tissue distribution, impacting its overall bioactivity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . These localization dynamics are essential for understanding the compound’s mechanism of action and therapeutic potential .
Propriétés
IUPAC Name |
4-(1H-pyrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZDTRWVJYXEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370711 | |
| Record name | 4-(1H-pyrazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89260-45-7 | |
| Record name | 3-(4-Aminophenyl)pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089260457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1H-pyrazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-AMINOPHENYL)PYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41ND1F03QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)
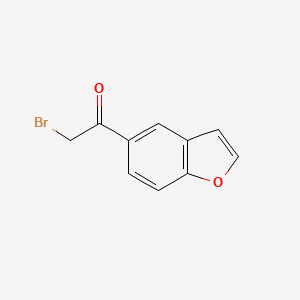
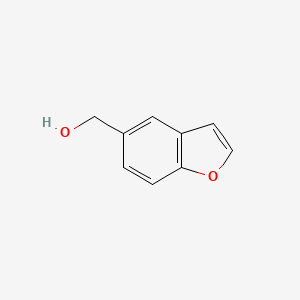



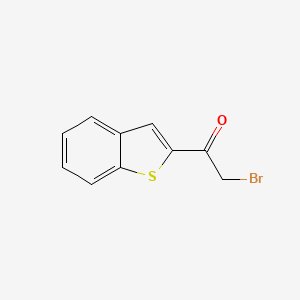
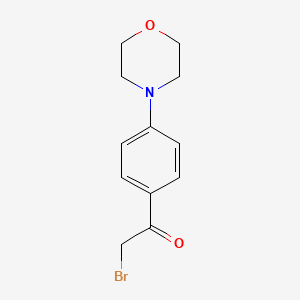
![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)


